Enhanced Storage Stability Versus 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): No BHT Stabilizer Required
The target compound, a β-enaminoketone, exhibits markedly superior intrinsic stability compared to the corresponding alkoxy analog 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). ETFBO commercial products typically require 0.5% butylated hydroxytoluene (BHT) as a stabilizer and must be stored at 2–8°C under argon to prevent decomposition . In contrast, β-enaminoketones are reported to be inherently more stable than their alkyloxy counterparts and do not require radical-inhibitor stabilizers for routine storage [1].
| Evidence Dimension | Intrinsic chemical stability / storage requirements |
|---|---|
| Target Compound Data | No BHT stabilizer required; stable under standard laboratory storage conditions (β-enaminoketone class) |
| Comparator Or Baseline | ETFBO (4-ethoxy-1,1,1-trifluorobut-3-en-2-one): requires 0.5% BHT stabilizer, storage at 2–8°C under argon |
| Quantified Difference | Qualitative: stabilizer-free vs. 0.5% BHT required; ambient storage vs. cold-chain required |
| Conditions | Commercial storage specifications (Aladdin, Fisher Scientific); class-level stability trend reported in PhD thesis [1] |
Why This Matters
Eliminates the risk of BHT interference in downstream reactions and simplifies cold-chain logistics for multi-step synthetic campaigns.
- [1] Andrew, R. J. (1998). Trifluoromethylated enaminoketones: an entry point to organofluorine chemistry. Doctoral Thesis, University of Southampton. View Source
